molecular formula C11H9BrN2 B6206686 4-(4-bromophenyl)pyridin-2-amine CAS No. 1367938-76-8

4-(4-bromophenyl)pyridin-2-amine

Cat. No. B6206686
CAS RN: 1367938-76-8
M. Wt: 249.1
InChI Key:
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Description

4-(4-Bromophenyl)pyridin-2-amine, also known as 4-bromo-2-aminopyridine, is a colorless solid compound with a molecular weight of 239.05 g/mol. It is a substituted pyridine, a heterocyclic aromatic organic compound with a nitrogen atom in the ring. It is used in a variety of scientific research applications and has a wide range of biochemical and physiological effects.

Scientific Research Applications

4-(4-bromophenyl)pyridin-2-amineinopyridine is used in a variety of scientific research applications. It is used as a starting material for the synthesis of compounds such as 4-chloro-2-aminopyridine, 4-bromo-2-methylpyridine, and 4-bromo-2-hydroxypyridine. It is also used as a reagent in organic synthesis reactions such as the synthesis of 2,4-dibromophenylpyridine. Additionally, it is used as a catalyst in the synthesis of various organic compounds.

Mechanism of Action

4-(4-bromophenyl)pyridin-2-amineinopyridine acts as an inhibitor of the enzyme acetylcholinesterase. Acetylcholinesterase is an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting the enzyme, 4-(4-bromophenyl)pyridin-2-amineinopyridine increases the levels of acetylcholine in the body, leading to increased nerve activity.
Biochemical and Physiological Effects
4-(4-bromophenyl)pyridin-2-amineinopyridine has a wide range of biochemical and physiological effects. It has been shown to act as an inhibitor of the enzyme acetylcholinesterase, leading to increased levels of acetylcholine in the body. It has also been shown to act as a calcium channel blocker, leading to increased levels of calcium in the body. Additionally, it has been shown to act as an inhibitor of the enzyme monoamine oxidase, leading to increased levels of monoamines in the body.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-(4-bromophenyl)pyridin-2-amineinopyridine in laboratory experiments is that it is a relatively inexpensive and easily accessible compound. Additionally, it is a relatively stable compound and can be stored for long periods of time without degrading. The main limitation of using 4-(4-bromophenyl)pyridin-2-amineinopyridine in laboratory experiments is that it is a highly toxic compound and should be handled with extreme caution.

Future Directions

There are a number of potential future directions for research involving 4-(4-bromophenyl)pyridin-2-amineinopyridine. These include further investigation into its biochemical and physiological effects, development of new synthesis methods, and exploration of its potential use as a therapeutic agent. Additionally, further research could be conducted into the use of 4-(4-bromophenyl)pyridin-2-amineinopyridine as a reagent in organic synthesis reactions and its potential use as a catalyst in the synthesis of various organic compounds.

Synthesis Methods

4-(4-bromophenyl)pyridin-2-amineinopyridine can be synthesized through a variety of methods. One method involves the reaction of 2-aminopyridine with bromine in an aqueous solution of sodium hydroxide. The reaction is carried out at room temperature and yields 4-(4-bromophenyl)pyridin-2-amineinopyridine as the main product. Another method involves the reaction of 2-aminopyridine with bromoacetyl bromide in aqueous sodium hydroxide. This reaction is also carried out at room temperature and yields 4-(4-bromophenyl)pyridin-2-amineinopyridine as the main product.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 4-(4-bromophenyl)pyridin-2-amine can be achieved through a two-step process involving the synthesis of 4-bromo-2-nitropyridine followed by reduction to 4-bromo-2-aminopyridine, which can then be coupled with 4-bromophenylboronic acid to yield the final product.", "Starting Materials": ["2-chloropyridine", "sodium nitrite", "hydrochloric acid", "sodium hydroxide", "4-bromophenylboronic acid", "palladium catalyst", "sodium borohydride", "ethanol"], "Reaction": ["Step 1: Synthesis of 4-bromo-2-nitropyridine", "a. Dissolve 2-chloropyridine in hydrochloric acid and add sodium nitrite to form a diazonium salt.", "b. Add sodium hydroxide and 4-bromophenylboronic acid to the diazonium salt to form 4-bromo-2-nitropyridine.", "Step 2: Reduction of 4-bromo-2-nitropyridine to 4-bromo-2-aminopyridine", "a. Dissolve 4-bromo-2-nitropyridine in ethanol and add a palladium catalyst.", "b. Add sodium borohydride to the mixture to reduce the nitro group to an amino group.", "Step 3: Coupling of 4-bromo-2-aminopyridine with 4-bromophenylboronic acid", "a. Dissolve 4-bromo-2-aminopyridine and 4-bromophenylboronic acid in a solvent such as ethanol.", "b. Add a palladium catalyst and heat the mixture to promote the Suzuki coupling reaction.", "c. Purify the product through column chromatography or recrystallization."] }

CAS RN

1367938-76-8

Product Name

4-(4-bromophenyl)pyridin-2-amine

Molecular Formula

C11H9BrN2

Molecular Weight

249.1

Purity

0

Origin of Product

United States

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